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  • Product: 2-Methyl-4-(2-nitrophenyl)thiazole
  • CAS: 305811-37-4

Core Science & Biosynthesis

Foundational

Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-methyl-4-(2-nitrophenyl)thiazole and its 4-Nitrophenyl Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is a critical determinant of its pharmacological profile. Seemingly minor changes, such as the repositioning of a substituent on an aromatic ring, can lead to profound differences in physicochemical properties, receptor binding affinity, metabolic stability, and overall biological activity. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 2-methyl-4-(2-nitrophenyl)thiazole and 2-methyl-4-(4-nitrophenyl)thiazole. By dissecting the steric and electronic consequences of placing a nitro group at the ortho versus the para position of the phenyl ring, we aim to provide researchers and drug development professionals with a framework for understanding and predicting the impact of positional isomerism. This guide covers a comparative synthesis, detailed spectroscopic analysis, physicochemical properties, and the resulting implications for structure-activity relationships (SAR).

Introduction: The Critical Role of Isomerism

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates due to its versatile chemical reactivity and ability to engage in various biological interactions.[1][2] When functionalizing such scaffolds, the choice of substitution pattern is paramount. The nitrophenyl group, for instance, is a common moiety used to modulate electronic properties and explore binding interactions. However, the distinction between a 2-nitrophenyl (ortho) and a 4-nitrophenyl (para) substituent is far from trivial.

The ortho isomer introduces significant steric hindrance and unique electronic effects, including the potential for intramolecular interactions and steric inhibition of resonance.[3] The para isomer, in contrast, presents a more sterically accessible and electronically delocalized system where the nitro group's electron-withdrawing effects are fully expressed through resonance.[4] Understanding these differences is essential for rational drug design, as they directly influence everything from synthetic feasibility to the molecule's ultimate therapeutic potential.[5][6]

Synthesis Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-phenylthiazole core of these isomers is the Hantzsch thiazole synthesis.[7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[9][10] For the synthesis of the target isomers, the key precursors are the respective 2-bromo-1-(nitrophenyl)ethanones, which are reacted with thioacetamide.

The reaction proceeds via an initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[8]

Hantzsch_Mechanism cluster_mech Reaction Pathway Thioacetamide Thioacetamide (H3C-C(=S)-NH2) step1 S-Nucleophilic Attack Thioacetamide->step1 Haloketone α-Haloketone (Ar-C(=O)-CH2Br) Haloketone->step1 Product 2-Methyl-4-arylthiazole step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (N attacks C=O) step2->step3 step4 Dehydration step3->step4 step4->Product

Caption: General mechanism of the Hantzsch thiazole synthesis.

While the core mechanism is identical for both isomers, the reaction kinetics and yields may differ. The steric bulk of the ortho-nitro group in 2-bromo-1-(2-nitrophenyl)ethanone could potentially hinder the initial nucleophilic attack, possibly requiring longer reaction times or more forcing conditions compared to the unencumbered para isomer.

Comparative Physicochemical and Structural Properties

The position of the nitro group fundamentally alters the molecule's physical and electronic characteristics. These differences are crucial for predicting solubility, membrane permeability, and receptor interactions.

Electronic Effects: Ortho vs. Para

The nitro group is a strong electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects.[11]

  • 4-Nitrophenyl Isomer (Para): The nitro group is coplanar with the phenyl ring, allowing for maximal resonance delocalization. This strongly withdraws electron density from the entire aromatic system, particularly the ortho and para positions relative to the nitro group itself.[12]

  • 2-Nitrophenyl Isomer (Ortho): The proximity of the large nitro group to the thiazole substituent forces the phenyl ring to twist out of the plane of the thiazole ring. This steric inhibition of resonance (SIR) diminishes the -M effect, meaning the electron-withdrawing character is dominated more by the through-bond inductive (-I) effect.[3] This twisting also creates a significantly different three-dimensional molecular shape.

Electronic_Effects cluster_para Para Isomer: Full Resonance cluster_ortho Ortho Isomer: Steric Hindrance p1 Planar Conformation p2 Maximal -M Effect p1->p2 p3 Strong electron withdrawal from phenyl ring p2->p3 o1 Twisted Conformation (Increased Dihedral Angle) o2 Steric Inhibition of Resonance (SIR) o1->o2 o3 Reduced -M Effect, -I Effect Dominates o2->o3 title Electronic Effect Comparison

Caption: Key electronic differences between para and ortho isomers.

Data Summary

The following table summarizes the key physicochemical properties of the two isomers. Experimental values are prioritized, with well-established predictive models used where empirical data is unavailable.

Property2-methyl-4-(2-nitrophenyl)thiazole2-methyl-4-(4-nitrophenyl)thiazoleRationale for Difference
Molecular Formula C₁₀H₈N₂O₂SC₁₀H₈N₂O₂SIdentical (Isomers)
Molecular Weight 220.25 g/mol 220.25 g/mol Identical (Isomers)
CAS Number Not readily available33102-81-7[]N/A
Predicted logP ~2.5~2.7The twisted ortho isomer may have slightly lower lipophilicity due to reduced surface area and potential for intramolecular H-bonding masking.
Predicted pKa Lower (More acidic thiazole H)Higher (Less acidic thiazole H)The stronger inductive effect of the nearby ortho-nitro group increases the acidity of the C5-H on the thiazole ring.
Dipole Moment HigherLowerThe vector sum of bond dipoles in the asymmetric ortho isomer results in a larger overall molecular dipole moment.
Dihedral Angle Larger (e.g., 40-60°)Smaller (e.g., 10-30°)Steric clash between the ortho-nitro group and the thiazole ring forces rotation around the C-C single bond.[14][15]
Melting Point Likely LowerLikely HigherThe more symmetrical and potentially planar structure of the para isomer allows for more efficient crystal packing, leading to a higher melting point.

Spectroscopic Differentiation: A Practical Guide

Unequivocal identification of the correct isomer is critical. NMR, IR, and Mass Spectrometry each provide distinct fingerprints.

¹H NMR Spectroscopy
  • Aromatic Region (Phenyl Protons): This is the most diagnostic region.

    • 4-Nitro Isomer: Exhibits a classic AA'BB' system, appearing as two distinct doublets (each integrating to 2H) due to the symmetry of the para-substituted ring.

    • 2-Nitro Isomer: Shows a complex multiplet pattern for the four adjacent aromatic protons, often with distinct triplet and doublet of doublets signals, characteristic of an ortho-substituted system.[16]

  • Thiazole Proton (C5-H):

    • 4-Nitro Isomer: A sharp singlet in a typical aromatic region.

    • 2-Nitro Isomer: This proton is expected to be deshielded (shifted downfield) due to the anisotropic effect and the strong inductive withdrawal of the proximate ortho-nitro group.

¹³C NMR Spectroscopy
  • Phenyl Carbons:

    • 4-Nitro Isomer: Due to symmetry, only four signals will be observed for the six phenyl carbons.

    • 2-Nitro Isomer: All six phenyl carbons will be chemically non-equivalent and thus display six distinct signals.

  • Thiazole Carbons: The chemical shifts of C4 and C5 of the thiazole ring will be influenced differently by the inductive vs. resonance effects of the nitro group in each isomer.

Mass Spectrometry (MS)
  • Fragmentation Pattern: Both isomers will show a molecular ion peak (M⁺) at m/z 220. However, the fragmentation can be diagnostic.

    • Ortho Effect: The 2-nitro isomer may exhibit a characteristic "ortho effect," where the proximity of the two substituents facilitates a unique fragmentation pathway, such as the loss of an OH radical (from a rearrangement) or NO₂, which would be less favorable or absent in the para isomer.

Structure-Activity Relationship (SAR) Implications

The profound structural and electronic differences between the ortho and para isomers translate directly into distinct biological activities.[5][17][18] Thiazole derivatives are known to act on a variety of targets, including kinases, enzymes, and receptors.[2][19]

Let us consider a hypothetical enzyme active site to illustrate the potential differences in binding:

SAR_Diagram Hypothetical Binding Site Interaction cluster_site Enzyme Active Site cluster_isomers Isomer Binding Modes pocket1 Hydrophobic Pocket Planar pocket2 H-Bond Acceptor (e.g., Asn) pocket3 Steric Block (e.g., Phe) para_isomer Para Isomer (High Affinity) para_isomer->pocket1:p1 Fits well para_isomer->pocket2:p2 Forms H-bond ortho_isomer Ortho Isomer (Low Affinity) ortho_isomer->pocket1:p1 Poor fit (non-planar) ortho_isomer->pocket3:p3 Steric Clash!

Caption: Differential binding of isomers in a hypothetical active site.

  • Para Isomer: Its linear shape and planar phenyl ring may allow it to fit snugly into a narrow, hydrophobic channel. The accessible nitro group can act as a hydrogen bond acceptor, forming a key interaction with a donor residue in the active site.

  • Ortho Isomer: The twisted, non-planar conformation would prevent it from entering the same narrow channel. Furthermore, the ortho-nitro group might sterically clash with a bulky residue at the entrance of the binding pocket, completely preventing effective binding.

This example demonstrates why the para isomer might be a potent inhibitor while the ortho isomer is completely inactive against the same target. Conversely, a different target with a non-planar, L-shaped pocket might preferentially bind the ortho isomer. Therefore, these two isomers should be considered as entirely distinct chemical entities in any screening or development program.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis and characterization of the title compounds.

Synthesis Protocol: General Procedure for Hantzsch Thiazole Synthesis

This protocol is adapted from established Hantzsch synthesis procedures.[8][20]

Workflow Diagram:

Synthesis_Workflow start Start: α-Haloketone + Thioacetamide step1 1. Dissolve reactants in Ethanol start->step1 step2 2. Reflux mixture (e.g., 4-6 hours) step1->step2 step3 3. Monitor by TLC step2->step3 step4 4. Cool to room temperature step3->step4 step5 5. Precipitate product (e.g., add water or base) step4->step5 step6 6. Isolate by vacuum filtration step5->step6 step7 7. Wash with water & ethanol step6->step7 step8 8. Recrystallize for purification step7->step8 end Final Product: Pure Isomer step8->end

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the appropriate α-haloketone (1.0 eq), either 2-bromo-1-(2-nitrophenyl)ethanone or 2-bromo-1-(4-nitrophenyl)ethanone, and thioacetamide (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 10 mL per gram of α-haloketone).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form. If not, slowly pour the mixture into a beaker of cold water or a dilute sodium bicarbonate solution to neutralize the HBr byproduct and induce precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove impurities.

  • Purification: Dry the crude product. For high purity, recrystallize from a suitable solvent system, such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using melting point, NMR, IR, and MS analysis as described in Section 4.

Characterization Protocol: Standard Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹ and identify characteristic peaks for N-O, C=N, and aromatic C-H bonds.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the molecular weight and analyze the fragmentation pattern.

Conclusion

The comparative analysis of 2-methyl-4-(2-nitrophenyl)thiazole and its 4-nitrophenyl isomer serves as a powerful illustration of the principle that positional isomerism is a fundamental driver of molecular properties and biological function. The steric and electronic consequences of the nitro group's placement create two unique chemical entities with distinct shapes, reactivities, and potential for interaction with biological targets. For drug development professionals, this underscores the necessity of synthesizing and evaluating individual isomers rather than relying on predictions from a single analogue. A thorough understanding of these isomeric effects is not merely an academic exercise but a prerequisite for the rational design of effective and selective therapeutic agents.

References

A consolidated list of authoritative sources cited in this guide.

  • Di Mola, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 583-594. [Link]

  • PubMed Central (PMC). (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PMCID: PMC6366404. [Link]

  • Singh, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • PubMed Central (PMC). (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMCID: PMC11024300. [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1). [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Quora. (2018). Why does the nitro group shows it affects only an ortho and para position but not act as a meta position? [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • International Journal of Research and Technology Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Volume 3, Issue 8. [Link]

  • Gomaa, M. A.-M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2633. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines? [Link]

  • ChemRxiv. (2022). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][9][21][22]triazole Derivatives. Preprint. [Link]

  • Abdallah, H. H., et al. (2023). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Acta Crystallographica Section E: Crystallographic Communications, 79(9). [Link]

  • Leah4sci. (2017). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. [Link]

  • ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]

  • ResearchGate. (2021). The methodical approach to synthesizing thiazole derivatives. [Link]

  • Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Asian Journal of Biochemical and Pharmaceutical Research, 1(2). [Link]

  • El-Metwaly, N. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1750. [Link]

  • Khan, I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. Journal of the Iranian Chemical Society, 19(9), 3749-3762. [Link]

  • Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 304-308. [Link]

  • ResearchGate. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

  • Zholdassova, A. B., et al. (2023). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2023(2), M1630. [Link]

  • Ilgın, S., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Journal of Research in Pharmacy, 26(3), 705-715. [Link]

  • Pharmaguideline. Physicochemical Properties in Relation to Biological Action. [Link]

  • Semantic Scholar. (2024). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities. [Link]

  • Ann, J. E., et al. (2001). Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 11(13), 1663-1666. [Link]

  • Jain, A. K., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6429. [Link]

  • ResearchGate. (2016). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Karakuş, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(10), 990-995. [Link]

  • ResearchGate. (2013). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents. [Link]

  • NIST WebBook. 2-Amino-4-(4-nitrophenyl)thiazole. [Link]

  • O'Brian, C. A., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical Pharmacology, 44(4), 681-692. [Link]

  • SNS Courseware. (2025). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism. [Link]

  • PubChem. 2-Methyl-4-phenyl-1,3-thiazole. [Link]

  • Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Prostaglandins & Other Lipid Mediators, 165, 106711. [Link]

  • The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • Seidel, R. W., et al. (2021). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 51(4), 394-404. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Bhatnagar, A. S., et al. (1992). Structure-activity relationships and binding model of novel aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 43(1-3), 125-131. [Link]

  • NIST WebBook. Thiazole, 2-butyl-4-methyl-. [Link]

  • Siddiqui, H. L., et al. (2014). 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N′-(4-nitrobenzylidene)acetohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(3), o267-o268. [Link]

Sources

Exploratory

2-Substituted 4-Arylthiazoles: A Master Class in Scaffold Design and Synthesis

Executive Summary: The "Magic Moiety" of Medicinal Chemistry The 2-substituted 4-arylthiazole scaffold represents a privileged structure in modern pharmacopeia. Unlike generic heterocycles, this specific arrangement offe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Moiety" of Medicinal Chemistry

The 2-substituted 4-arylthiazole scaffold represents a privileged structure in modern pharmacopeia. Unlike generic heterocycles, this specific arrangement offers a unique balance of lipophilicity , metabolic stability , and hydrogen-bonding potential . Its ability to mimic peptide bonds (bioisosterism) while maintaining a rigid planar geometry makes it an ideal spacer for connecting pharmacophores in kinase inhibitors (e.g., Dasatinib), antimicrobial agents, and emerging antivirals.

This technical guide moves beyond basic textbook definitions. We will deconstruct the why and how of this scaffold, providing you with a validated Hantzsch synthesis protocol, a mechanistic breakdown of its formation, and a forward-looking analysis of its role in targeting complex proteins like VEGFR-2 and Chikungunya viral replication complexes.

Structural Anatomy & Pharmacophore Logic

The biological potency of 2-substituted 4-arylthiazoles is not accidental; it is a function of precise electronic and steric tuning.

The SAR Landscape

The thiazole ring acts as a conductive linker. The sulfur atom increases lipophilicity (LogP), facilitating membrane permeability, while the nitrogen atom serves as a hydrogen bond acceptor.

  • Position 2 (The "Warhead" Attachment):

    • Function: Primary site for hydrogen bonding interactions.

    • Optimization: Introduction of amine (-NH2), hydrazone (=N-NH-), or amide (-NH-CO-) groups here drastically enhances affinity for polar pockets in enzymes (e.g., ATP-binding sites of kinases).

    • Insight: Electron-donating groups (EDGs) at this position stabilize the ring and often improve antifungal activity.

  • Position 4 (The Aryl Anchor):

    • Function: Provides

      
      -
      
      
      
      stacking interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    • Optimization: Substitution on the phenyl ring modulates potency.

      • Para-Fluoro (4-F): Increases metabolic stability against P450 oxidation.

      • Para-Methoxy (4-OMe): Enhances electron density, often favoring antibacterial activity against Gram-positive strains.

  • Position 5 (The Steric Gate):

    • Function: usually left unsubstituted (H) to maintain planarity.

    • Risk: Bulky groups here can twist the aryl ring out of coplanarity, breaking conjugation and reducing binding affinity.

Visualization: Pharmacophore Logic

The following diagram illustrates the critical interactions governing this scaffold's activity.

SAR_Logic Core Thiazole Core (Planar Aromatic) Pos2 Position 2 (H-Bond Donor/Acceptor) Core->Pos2 Electronic Communication Pos4 Position 4 (Aryl Anchor) Core->Pos4 Conjugation Pos5 Position 5 (Steric Gate) Core->Pos5 Planarity Control Kinase Hinge Region\n(ATP Binding) Kinase Hinge Region (ATP Binding) Pos2->Kinase Hinge Region\n(ATP Binding) Hydrophobic Pocket\n(Pi-Pi Stacking) Hydrophobic Pocket (Pi-Pi Stacking) Pos4->Hydrophobic Pocket\n(Pi-Pi Stacking) Metabolic Stability\n(Block Oxidation) Metabolic Stability (Block Oxidation) Pos5->Metabolic Stability\n(Block Oxidation)

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2, 4, and 5 positions on the thiazole ring.

Synthetic Architectures: The Hantzsch Protocol

While modern cross-coupling (Suzuki, Stille) exists, the Hantzsch Thiazole Synthesis remains the gold standard for 2-substituted 4-arylthiazoles due to its atom economy and the ready availability of


-haloketones and thioamides.
Mechanistic Causality

Understanding the mechanism allows for troubleshooting. The reaction is not a single step but a cascade:

  • Solvation: The polar solvent (Ethanol) stabilizes the transition state.

  • S-Alkylation (

    
    ):  The sulfur nucleophile of the thioamide attacks the 
    
    
    
    -carbon of the haloketone. Critical Control Point: Steric hindrance at the
    
    
    -carbon slows this step.
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon.

  • Dehydration: Loss of water aromatizes the system. Driving Force: Formation of the stable aromatic thiazole ring.[1]

Visualization: Hantzsch Mechanism

Hantzsch_Mechanism Reactants Reactants: Alpha-Haloketone + Thioamide Inter1 Intermediate 1: Alpha-Thioiminoketone (via SN2 Attack) Reactants->Inter1  Nucleophilic Attack (S -> C)   Inter2 Intermediate 2: Hydroxythiazoline (via Cyclization) Inter1->Inter2  Intramolecular Condensation (N -> C=O)   Product Final Product: 2-Substituted 4-Arylthiazole (Aromatic) Inter2->Product  Dehydration (-H2O)   Byprod Byproducts: H2O + HX (Acid) Inter2->Byprod

Figure 2: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis, highlighting the critical dehydration step.

Experimental Master Protocol: Self-Validating Synthesis

Objective: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole. Scale: 5.0 mmol. Time: ~2-3 Hours.

Reagents & Equipment[2]
  • Substrate A: 2-Bromo-4'-chloroacetophenone (1.17 g, 5.0 mmol).

  • Substrate B: Thiourea (0.57 g, 7.5 mmol) — Note: 1.5 eq excess drives reaction to completion.

  • Solvent: Absolute Ethanol (15 mL).

  • Base: 10% Aqueous Sodium Carbonate (

    
    ).
    
Step-by-Step Methodology
  • Solvation (The Setup):

    • In a 50 mL round-bottom flask, dissolve 2-Bromo-4'-chloroacetophenone in 15 mL ethanol.

    • Why: Ethanol provides the necessary polarity to dissolve the thiourea (added next) while being volatile enough for easy removal.

  • Addition & Reflux (The Reaction):

    • Add thiourea in one portion. Add a magnetic stir bar.

    • Heat to reflux (

      
      ) for 60–90 minutes.
      
    • Validation Check: The reaction mixture should turn from a suspension to a clear solution, then potentially precipitate the hydrobromide salt of the thiazole.

    • TLC Monitoring: Use 20% EtOAc/Hexane. Disappearance of the starting bromide (

      
      ) indicates completion.
      
  • Work-up (The Neutralization):

    • Cool the mixture to room temperature.

    • Critical Step: The product exists as the HBr salt. You must free the base.

    • Pour the reaction mixture into 50 mL of 10%

      
       solution while stirring vigorously.
      
    • Observation: Evolution of

      
       gas and precipitation of the free base solid.
      
  • Purification (The Isolation):

    • Filter the solid using a Buchner funnel.[1] Wash with cold water (2 x 20 mL) to remove inorganic salts.

    • Recrystallize from hot ethanol/water (8:2 ratio) to obtain pure crystals.

Data Summary: Comparison of Synthetic Methods
ParameterClassical HantzschMicrowave AssistedChemoenzymatic (VAO)
Reaction Time 2–4 Hours10–20 Minutes12–24 Hours
Yield 70–85%85–95%60–80%
Green Score Moderate (Solvents)High (Energy Efficient)High (Biocatalytic)
Scope BroadBroadLimited to Phenols

Therapeutic Frontiers: Beyond Antibiotics

The utility of 2-substituted 4-arylthiazoles is expanding into high-value therapeutic areas.

Oncology: VEGFR-2 Inhibition

Recent studies (2023) have shown that thiazole-hydrazone hybrids can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) with


 values comparable to Sorafenib (0.15 µM).
  • Mechanism: The thiazole core positions the hydrazone moiety to interact with the ATP-binding hinge region, blocking angiogenesis in breast cancer (MCF-7) cell lines [4].

Antiviral: Chikungunya Virus

A breakthrough in 2024 identified 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide as a potent inhibitor of Chikungunya virus replication.[2]

  • Potency:

    
     of 0.45 µM.[2]
    
  • Mode of Action: Blocks subgenomic viral RNA translation.[2] This highlights the scaffold's ability to disrupt protein-RNA interfaces, a notoriously difficult target class [6].

References

  • Synthesis and biological evaluation of some 2,4,5-trisubstituted thiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry.Link

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.Link

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules.Link

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals.Link

  • Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition.Link

  • 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses. Journal of Medicinal Chemistry.Link[2]

Sources

Foundational

2-Methyl-4-(2-nitrophenyl)thiazole SMILES and InChI key

The following technical guide details the chemical identity, synthesis, and application of 2-Methyl-4-(2-nitrophenyl)thiazole . Identity, Synthesis, and Structural Characterization Executive Summary 2-Methyl-4-(2-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Methyl-4-(2-nitrophenyl)thiazole .

Identity, Synthesis, and Structural Characterization

Executive Summary

2-Methyl-4-(2-nitrophenyl)thiazole is a heteroaromatic scaffold utilized in medicinal chemistry as a precursor for fused tricyclic systems (e.g., thiazoloquinolines) and kinase inhibitors. Its structural significance lies in the ortho-nitro substitution on the phenyl ring, which provides a handle for intramolecular cyclization via reduction, distinguishing it from its more common para-substituted isomers.

This guide provides the calculated informatics for this specific isomer, a validated Hantzsch synthesis protocol using 2-bromo-2'-nitroacetophenone , and the mechanistic logic required for its derivatization.

Chemical Identity & Informatics

The following data represents the ortho-isomer (2-nitrophenyl at position 4 of the thiazole ring).

ParameterValue
IUPAC Name 2-Methyl-4-(2-nitrophenyl)-1,3-thiazole
Molecular Formula

Molecular Weight 220.25 g/mol
Canonical SMILES CC1=NC(=CS1)C2=CC=CC=C2[O-]
Isomeric SMILES CC1=NC(=CS1)C2=C(C=CC=C2)[O-]
InChI String InChI=1S/C10H8N2O2S/c1-7-11-9(6-15-7)8-4-2-3-5-10(8)12(13)14/h2-6H,1H3
InChI Key Calculated: VZWOXDYRBDIHMA-UHFFFAOYSA-N(Note: Verify against specific registry if available; based on standard connectivity)
Key Functional Groups Thiazole (electron-deficient heteroaryl), Nitro (electron-withdrawing, reducible)

Synthetic Pathway: Hantzsch Thiazole Synthesis

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis , involving the condensation of an


-haloketone with a thioamide.[1][2]
Retrosynthetic Logic

The target molecule is disconnected at the thiazole ring. The 2-methyl group originates from thioacetamide , while the 4-(2-nitrophenyl) moiety originates from 2-bromo-2'-nitroacetophenone .

Reaction Scheme Diagram

The following Graphviz diagram illustrates the reaction flow and mechanism.

G Reagent1 2-Bromo-2'-nitroacetophenone (CAS: 6851-99-6) Intermediate Hydroxy-thiazoline Intermediate Reagent1->Intermediate Nucleophilic Attack (S on alpha-C) Reagent2 Thioacetamide Reagent2->Intermediate Product 2-Methyl-4-(2-nitrophenyl)thiazole (Target) Intermediate->Product Cyclization & Dehydration (-H2O) Byproduct HBr + H2O Intermediate->Byproduct

Figure 1: Hantzsch synthesis pathway for the formation of the thiazole core.

Experimental Protocol

Safety Note:


-Bromoketones are potent lachrymators. Thioacetamide is a carcinogen. Work in a fume hood.

Reagents:

  • 2-Bromo-2'-nitroacetophenone (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 2-bromo-2'-nitroacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 5.5 mmol of thioacetamide in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the bromoketone.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.

    • Pour the residue into 50 mL of ice-cold saturated

      
       solution to neutralize the HBr salt and precipitate the free base.
      
  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR ( NMR) Expectations[3]
  • Thiazole C5-H: A characteristic singlet appearing between

    
     7.5 – 8.0 ppm . This confirms the formation of the thiazole ring.
    
  • Methyl Group: A sharp singlet (3H) typically around

    
     2.7 – 2.8 ppm , deshielded by the aromatic thiazole ring.
    
  • Aromatic Region: Four protons corresponding to the 2-nitrophenyl group.[3] Look for a deshielded doublet/multiplet (

    
     8.0+) corresponding to the proton ortho to the nitro group.
    
Mass Spectrometry (LC-MS)
  • Molecular Ion: Expect

    
     peak at m/z 221.0 .
    
  • Fragmentation: Loss of

    
     (M-46) is a common fragmentation pathway for nitroaromatics.
    

Functional Applications: The "Ortho" Advantage

The specific value of the 2-nitrophenyl isomer (vs. 3- or 4-nitro) is its ability to undergo reductive cyclization.

Reductive Cyclization Pathway

Reduction of the nitro group yields the amine, which can nucleophilically attack the thiazole (or substituents attached to it) to form fused systems.

Deriv Nitro 2-Methyl-4-(2-nitrophenyl)thiazole (Precursor) Amine 2-Methyl-4-(2-aminophenyl)thiazole (Key Intermediate) Nitro->Amine Reduction (Fe/HCl or H2/Pd-C) Fused Thiazolo[5,4-c]quinoline (Potential Scaffold) Amine->Fused Cyclization w/ Electrophile

Figure 2: Derivatization logic utilizing the ortho-nitro group.

Biological Relevance
  • Kinase Inhibition: 2,4-Disubstituted thiazoles are isosteres of the ATP adenine ring, making them frequent scaffolds in CDK and GSK-3

    
     inhibitor design.
    
  • Antimicrobial: The nitro-thiazole combination mimics aspects of metronidazole-class antibiotics, though toxicity (mutagenicity) must be screened early.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Precursor Data (2-Bromo-2'-nitroacetophenone): PubChem Compound Summary for CID 244025.

  • General Thiazole Synthesis Methodology: Eicher, T., & Hauptmann, S. (2003).
  • Reaction Mechanism Validation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methyl-4-(2-nitrophenyl)thiazole via Hantzsch Condensation

Executive Summary This application note details the protocol for synthesizing 2-methyl-4-(2-nitrophenyl)thiazole through the reaction of 2-bromo-2'-nitroacetophenone (also known as 2-nitrophenacyl bromide) with thioaceta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-methyl-4-(2-nitrophenyl)thiazole through the reaction of 2-bromo-2'-nitroacetophenone (also known as 2-nitrophenacyl bromide) with thioacetamide . This transformation utilizes the Hantzsch Thiazole Synthesis , a robust bimolecular condensation reaction that constructs a 1,3-thiazole ring from an


-haloketone and a thioamide.[1][2]

The resulting scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., imidazo[2,1-b]thiazoles) and biologically active agents exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide prioritizes safety due to the lachrymatory nature of the starting bromide and ensures high purity through a self-validating crystallization protocol.

Reaction Mechanism & Chemical Logic

The reaction proceeds through a stepwise mechanism involving nucleophilic substitution followed by cyclocondensation.

  • Nucleophilic Displacement (

    
    ):  The sulfur atom of the thioacetamide acts as a nucleophile, attacking the 
    
    
    
    -carbon of the 2-bromo-2'-nitroacetophenone. This displaces the bromide ion, forming an acyclic
    
    
    -thioiminium intermediate.
  • Cyclization: The nitrogen atom of the thioamide moiety attacks the carbonyl carbon of the acetophenone.

  • Dehydration: Loss of a water molecule drives the formation of the aromatic thiazole ring.

Pathway Visualization

The following diagram illustrates the mechanistic flow and the logical dependency of the reaction steps.

HantzschMechanism Reactants Reactants: 2-Bromo-2'-nitroacetophenone + Thioacetamide Intermediate1 Intermediate 1: Thioiminium Salt (S-alkylation) Reactants->Intermediate1 SN2 Attack (S on C-Br) Intermediate2 Intermediate 2: Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (N on C=O) Product Final Product: 2-Methyl-4-(2-nitrophenyl)thiazole Intermediate2->Product Dehydration (-H2O) Byproducts Byproducts: HBr + H2O Intermediate2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch synthesis converting


-bromoketone and thioamide into the thiazole scaffold.[1][2][3]

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2-Bromo-2'-nitroacetophenone >98% PuritySubstrate (

-haloketone)
Thioacetamide ACS Reagent GradeReagent (Thioamide source)
Ethanol (Absolute) AnhydrousSolvent
Sodium Bicarbonate (

)
10% Aqueous Sol.[3]Neutralization agent
TLC Plates Silica Gel

Reaction Monitoring
Reflux Apparatus Condenser, Round Bottom FlaskReaction Vessel
Safety Warning (Critical)
  • Lachrymator Hazard: 2-Bromo-2'-nitroacetophenone is a potent lachrymator (tear gas agent) and skin corrosive.[4] All weighing and handling must occur inside a functioning fume hood.

  • Thioacetamide: Classified as a carcinogen (Group 2B). Avoid inhalation of dust.

Step-by-Step Procedure
Step 1: Reaction Setup
  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-bromo-2'-nitroacetophenone (1.0 eq, e.g., 2.44 g, 10 mmol) in absolute ethanol (20 mL).

  • Add thioacetamide (1.1 eq, e.g., 0.83 g, 11 mmol) to the solution.

    • Note: A slight excess of thioacetamide ensures complete consumption of the lachrymatory bromide.

Step 2: Reflux & Monitoring
  • Attach a reflux condenser and heat the mixture to reflux (

    
    C) using an oil bath or heating mantle.
    
  • Maintain reflux for 2–4 hours .

  • Validation (TLC): Monitor progress using TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material: High

      
       (Bromide).
      
    • Product: Lower

      
      , UV active spot.
      
    • Endpoint: Disappearance of the bromide spot.

Step 3: Isolation & Neutralization
  • Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate; if so, proceed directly.[2] If the solution remains clear, concentrate the ethanol volume by 50% under reduced pressure.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Neutralize the suspension by slowly adding 10%

    
      solution with stirring until pH 
    
    
    
    8.
    • Observation: A solid precipitate (free base) will form.

Step 4: Purification
  • Filter the solid using a Buchner funnel and wash with copious amounts of cold water to remove inorganic salts and excess thioacetamide.

  • Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven at 45°C for 6 hours.

Expected Data & Analysis

Product Characterization Table
PropertyExpected ValueNotes
Appearance Yellowish crystalline solidNitro group imparts color
Yield 75% – 90%High efficiency typical of Hantzsch
Melting Point

C –

C
Distinct from SM (

C)

NMR (DMSO-

)

2.70 (s, 3H,

)

7.6-8.2 (m, 4H, Ar-H)

7.85 (s, 1H, Thiazole

-H)
Methyl singlet and Thiazole proton are diagnostic
Structural Validation Logic
  • Absence of

    
    :  The disappearance of the singlet at 
    
    
    
    4.8 ppm (characteristic of the
    
    
    in the starting material) confirms the consumption of the alkyl halide.
  • Thiazole Proton: The appearance of a singlet in the aromatic region (

    
     ppm) that does not couple with the phenyl ring protons confirms the formation of the thiazole ring (
    
    
    
    -H).

Workflow Visualization

Workflow Start Start: Dissolve 2-bromo-2'-nitroacetophenone + Thioacetamide in EtOH Reflux Reflux at 78°C (2-4 Hours) Start->Reflux TLC TLC Check: Disappearance of Bromide? Reflux->TLC TLC->Reflux No (Continue Heating) Quench Quench in Ice Water Neutralize with NaHCO3 TLC->Quench Yes Filter Filter Precipitate (Crude Product) Quench->Filter Recryst Recrystallize (Hot Ethanol) Filter->Recryst Final Pure 2-methyl-4-(2-nitrophenyl)thiazole Recryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target thiazole.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of Thiazoles

    
    -Haloketones (General Protocol) 
    Source: Chem Help Asap (Vanderbilt University)
    URL:[Link]
    
  • Safety Data: 2-Bromo-2'-nitroacetophenone Source: PubChem (NIH) URL:[Link]

  • Thiazole Synthesis via Hantzsch Condensation Source: SynArchive URL:[Link]

Sources

Application

Application Note: 1H NMR Characterization of 2-Methyl-4-(2-nitrophenyl)thiazole

Executive Summary This application note details the structural validation of 2-Methyl-4-(2-nitrophenyl)thiazole , a critical pharmacophore in medicinal chemistry often synthesized via the Hantzsch thiazole condensation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural validation of 2-Methyl-4-(2-nitrophenyl)thiazole , a critical pharmacophore in medicinal chemistry often synthesized via the Hantzsch thiazole condensation. The 2,4-disubstituted thiazole scaffold is ubiquitous in drug discovery, serving as a core motif in antimicrobial, anti-inflammatory, and enzyme inhibitor pipelines.

Accurate characterization of this specific isomer is challenging due to the steric and electronic influence of the ortho-nitro group on the phenyl ring, which induces significant anisotropic effects compared to its para-substituted analogs. This guide provides a robust protocol for 1H NMR acquisition, spectral assignment, and impurity profiling, ensuring high-confidence structural verification.

Chemical Context & Synthesis Logic[1][2][3][4][5]

To interpret the NMR spectrum accurately, one must understand the synthetic origin of the sample. The standard preparation involves the Hantzsch Thiazole Synthesis , condensing a thioamide with an


-haloketone.[1][2]
Synthetic Pathway (Impurity Origins)
  • Precursors: Thioacetamide (Source of C2-Methyl) + 2-Bromo-2'-nitroacetophenone (Source of C4-Aryl).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclodehydration.
    
  • Common Impurities: Unreacted thioacetamide (methyl singlet ~2.6 ppm), residual acetophenone (complex aromatics), or HBr salts (shifting signals downfield).

Structural Dynamics

The ortho-nitro group creates a "twisted" conformation. Unlike para-nitro analogs where the phenyl and thiazole rings may be coplanar, the steric clash between the thiazole sulfur/nitrogen and the bulky o-nitro group forces a dihedral angle twist. This reduces conjugation and subtly shifts aromatic proton resonances upfield relative to planar systems.

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the primary choice (99.8% D) due to excellent solubility of nitro-aromatics and clear separation of the methyl region.

    • Alternative: DMSO-d₆ is recommended only if the sample exists as a hydrobromide salt, as the salt form is insoluble in CDCl₃.

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaBr) that cause line broadening.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the ABCD aromatic system).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to 3.0 seconds . The nitro group can accelerate relaxation, but the methyl protons require adequate time for full integration accuracy.

  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

Expected Chemical Shifts (CDCl₃, ppm)
MoietyProton LabelMult.IntegrationShift Range (ppm)Mechanistic Explanation
Methyl C2-CH₃s3H2.70 – 2.85 Deshielded by the electronegative thiazole ring (C=N bond anisotropy).
Thiazole C5-Hs1H7.40 – 7.60 Characteristic heteroaromatic singlet. Diagnostic for ring closure.
Aromatic H-3' (adj to NO₂)d/m1H7.90 – 8.10 Strong deshielding by the adjacent nitro group (inductive + anisotropic).
Aromatic H-6' (adj to Thiazole)d/m1H7.60 – 7.80 Deshielded by the thiazole ring current.
Aromatic H-4', H-5'm2H7.45 – 7.65 Remaining aromatic protons, often overlapping with the thiazole C5-H.
Detailed Assignment Logic
  • The Methyl Anchor (2.75 ppm): Locate the sharp singlet integrating to 3H. This confirms the incorporation of the thioacetamide fragment. If this peak is a doublet, it indicates protonation of the thiazole nitrogen (salt form).

  • The Thiazole Fingerprint (7.50 ppm): Look for a sharp singlet in the aromatic region. In ortho-substituted systems, this peak may shift slightly upfield due to the twisting of the phenyl ring, shielding the C5 proton.

  • The Nitro-Effect (8.00 ppm): The most downfield aromatic signal corresponds to the proton ortho to the nitro group. This is the "ABCD" system anchor.

Visualization of Assignment Logic

NMR_Assignment_Flow cluster_impurities Common Issues Start Start Analysis Check_Aliphatic Check 2.0 - 3.0 ppm region Start->Check_Aliphatic Methyl_Found Singlet ~2.75 ppm (3H)? Check_Aliphatic->Methyl_Found Check_Aromatic Check 7.0 - 8.5 ppm region Methyl_Found->Check_Aromatic Yes Impurity_Check Impurity Profiling Methyl_Found->Impurity_Check No/Splitting Thiazole_H Identify Singlet (1H) (Thiazole C5-H) Check_Aromatic->Thiazole_H Nitro_H Identify Downfield Doublet (Ortho to NO2) Thiazole_H->Nitro_H Nitro_H->Impurity_Check Thioacetamide (2.6 ppm) Thioacetamide (2.6 ppm) Impurity_Check->Thioacetamide (2.6 ppm) HBr Salt (Broad peaks) HBr Salt (Broad peaks) Impurity_Check->HBr Salt (Broad peaks)

Figure 1: Step-by-step logic flow for assigning the 1H NMR spectrum of 2-Methyl-4-(2-nitrophenyl)thiazole.

Troubleshooting & Self-Validation

The "D₂O Shake" Test

If the spectrum shows broad peaks or unexpected shifts (e.g., methyl at 3.0 ppm), the sample may be the hydrobromide salt.

  • Protocol: Add 1-2 drops of D₂O to the NMR tube and shake.

  • Observation: If the sample is a salt, the acidic N-H proton (often invisible or very broad >10 ppm) will exchange, and the chemical shifts of the methyl and thiazole protons will shift slightly upfield as the acidity of the medium changes.

Distinguishing Isomers

If the synthesis used a mixture of isomers, you might produce the 5-(2-nitrophenyl) isomer (rare) or regioisomers from asymmetric ketones.

  • Validation: The coupling constant (

    
    ) of the thiazole proton is key. In 2,4-disubstituted thiazoles, the C5-H is a singlet (or very fine doublet 
    
    
    
    Hz due to long-range coupling). If a large doublet (
    
    
    Hz) is observed, it indicates adjacent protons on the thiazole ring, suggesting a different substitution pattern.
Impurity Markers
ImpurityChemical Shift (

)
Source
Thioacetamide 2.58 (s, 3H)Excess reagent
Acetone 2.17 (s, 6H)Glassware cleaning residue
Water 1.56 (CDCl₃) / 3.33 (DMSO)Wet solvent/hygroscopic sample
Ethanol 1.25 (t), 3.72 (q)Recrystallization solvent

References

  • Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Ege, M., et al. (2015). "Synthesis and biological evaluation of 2-phenyl-1H-benzo[d]imidazole derivatives". RSC Advances, 5, Supporting Information (General Thiazole/Heterocycle NMR data comparison).

  • NIST Chemistry WebBook. (2023). "2-Amino-4-(4-nitrophenyl)thiazole IR/Mass Spectra Data" (Analogous structural data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects on chemical shifts).

Sources

Technical Notes & Optimization

Troubleshooting

steric hindrance issues in ortho-nitrophenyl thiazole synthesis

Topic: Overcoming Steric Hindrance in 2-(2-Nitrophenyl)thiazole Scaffolds Status: Operational | Ticket ID: CHEM-SUP-2024-NO2[1] Executive Summary: The "Steric Wall" Synthesizing thiazoles substituted with an ortho-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-(2-Nitrophenyl)thiazole Scaffolds

Status: Operational | Ticket ID: CHEM-SUP-2024-NO2[1]

Executive Summary: The "Steric Wall"

Synthesizing thiazoles substituted with an ortho-nitrophenyl group presents a unique "push-pull" challenge. The nitro group (


) exerts a strong electron-withdrawing inductive effect (-I), theoretically activating the ring, but its physical bulk at the ortho position creates severe steric hindrance.[1] This forces the biaryl system to twist out of planarity, disrupting conjugation and physically blocking reagent access during critical transition states.

This guide addresses the two primary failure modes:

  • Hantzsch Synthesis: Incomplete thioamide formation and stalled cyclization due to nucleophilic inhibition.

  • Cross-Coupling: Catalyst poisoning and transmetallation failure in Suzuki/Stille protocols.

Decision Matrix: Select Your Route

Before starting, determine your pathway based on available precursors and scale.

Synthesis_Decision_Tree Start Start: Target 2-(2-Nitrophenyl)thiazole Q1 Do you have o-nitrothiobenzamide? Start->Q1 RouteA Route A2: Hantzsch Cyclization (High T, Polar Solvent) Q1->RouteA Yes Check_Nitrile Do you have o-nitrobenzonitrile? Q1->Check_Nitrile No RouteA_Pre Route A1: Modified Thioamide Synthesis (Lawesson's Reagent/Microwave) Check_Nitrile->RouteA_Pre Yes (Make Thioamide) RouteB Route B: Pd-Catalyzed Cross-Coupling (S-Phos/Buchwald Ligands) Check_Nitrile->RouteB No (Use Coupling) RouteA_Pre->RouteA

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on precursor availability.

Module A: The Hantzsch Thiazole Interface

The Hantzsch synthesis is the most atom-economical route, but the ortho-nitro group inhibits the formation of the essential thioamide precursor.[1]

Phase 1: Thioamide Synthesis (The Bottleneck)

The Problem: The ortho-nitro group sterically hinders the attack of thionating agents (like Lawesson’s Reagent or


) on the carbonyl/nitrile carbon.[1]
The Fix:  Use Microwave Irradiation to overcome the activation energy barrier.

Protocol: Microwave-Assisted Thionation

  • Reagents: Mix o-nitrobenzamide (1.0 eq) and Lawesson’s Reagent (0.6 eq).

  • Solvent: Anhydrous Toluene (or Xylene for higher T).[1]

  • Conditions:

    • Standard: Reflux 12–24h (Often yields <40%).[1]

    • Optimized: Microwave at 110°C, 300W for 15–30 mins.

  • Workup: Cool to RT. The thioamide often precipitates. If not, flash chromatography (Hex/EtOAc). Note: Remove Lawesson's byproducts (white phosphorous-smelling solids) immediately.[1]

Phase 2: Cyclization with -Haloketone

The Problem: The


 group twists the phenyl ring, preventing resonance stabilization of the thioamide. While this makes the sulfur more nucleophilic (less delocalization), the bulk prevents the 

attack on the

-haloketone.[1]

Protocol: Modified Hantzsch Condensation

  • Reactants: o-Nitrothiobenzamide (1.0 eq) +

    
    -Bromoacetophenone derivative (1.1 eq).[1]
    
  • Solvent System: Ethanol/DMF (3:1).[1]

    • Why? DMF increases the solubility of the polar transition state and raises the boiling point.

  • Procedure:

    • Dissolve thioamide in solvent. Add bromoketone dropwise.

    • Heat to reflux (80–90°C) for 4–6 hours.

    • Critical Step: If reaction stalls (TLC shows starting material), add NaOAc (1.5 eq) to buffer the HBr generated.[1] Acidic conditions can sometimes reverse the reaction or degrade the thioamide.

  • Purification: Pour into ice water. Neutralize with

    
    . Filter the precipitate.
    

Module B: Transition Metal Catalysis (Cross-Coupling)

If the Hantzsch route fails due to thioamide instability, use Suzuki-Miyaura coupling.[1]

The Problem: The "Ortho Effect." The steric bulk of the o-nitro group hinders the transmetallation step in the catalytic cycle.[1] Furthermore, the nitro group can coordinate to Palladium, poisoning the catalyst.

The Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) to facilitate oxidative addition and force reductive elimination.[1]

Optimized Suzuki Protocol

Reaction: 2-Bromothiazole + o-Nitrophenylboronic acid (or pinacol ester).[1]

ComponentRecommendationMechanism/Reasoning
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ Labile sources of Pd(0).[1]
Ligand S-Phos or X-Phos These biaryl phosphine ligands are bulky.[1] They form a "pocket" around the Pd, preventing

coordination while accelerating the coupling of hindered substrates [1].
Base K₃PO₄ (3.0 eq)Stronger bases facilitate transmetallation in sterically crowded boronic acids better than carbonates.[1]
Solvent Toluene/Water (10:1) Biphasic system allows efficient inorganic salt removal and protects the catalyst.[1]
Temp 100°C High energy required to overcome rotational barrier.

Troubleshooting & FAQs

Q: My reaction mixture turned black and yield is <10%. What happened? A: This is "Pd-Black" formation. The catalyst decomposed before the reaction finished.

  • Fix: Your ligand-to-metal ratio is off, or oxygen got in.[1] Increase Ligand/Pd ratio to 2:1 or 3:1. Ensure rigorous degassing (freeze-pump-thaw) because nitro-compounds are prone to oxidative side reactions.[1]

Q: In the Hantzsch synthesis, I see a spot that looks like the product but it's an oil, not a solid. A: This is likely the hydroxy-thiazoline intermediate . The dehydration step (loss of water to aromatize) hasn't finished.[1]

  • Fix: Treat the crude oil with trifluoroacetic anhydride (TFAA) or reflux in acidic ethanol (EtOH/HCl) for 1 hour to force dehydration.

Q: Can I nitrate the phenyl-thiazole after forming the ring? A: Risky. Nitration of 2-phenylthiazole usually occurs at the para position of the phenyl ring or position 5 of the thiazole ring due to electronic directing effects.[1] Getting the nitro group exclusively to the ortho position via direct nitration is synthetically difficult and yields inseparable mixtures. Pre-functionalization (Route A or B) is superior.[1]

Visualizing the Steric Clash

The diagram below illustrates the mechanistic failure point in the Hantzsch synthesis caused by the ortho-nitro group.

Hantzsch_Sterics cluster_0 Steric Zone Nitro o-NO2 Group (Bulky/Electron Withdrawing) Phenyl Phenyl Ring Nitro->Phenyl Twists Ring Sulfur Sulfur Nucleophile Nitro->Sulfur Steric Blockade (Prevents Attack) Thioamide_C Thioamide Carbon Phenyl->Thioamide_C Blocks Resonance HaloKetone Alpha-Haloketone Sulfur->HaloKetone SN2 Attack (Slowed)

Figure 2: Mechanistic interference of the ortho-nitro group during the initial nucleophilic attack.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link[1]

  • Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Link

  • Potts, K. T., et al. (1977). "Thermolysis of thiazole derivatives." The Journal of Organic Chemistry. Link[1]

  • Dhayalan, V., et al. (2012).[2] "Synthesis of 2-Arylbenzothiazole Derivatives Based on Activated Carbon/Oxygen Oxidation Followed by Suzuki–Miyaura Coupling." Synthesis. Link

Sources

Optimization

Technical Support Center: Separation of Ortho- and Para-Nitrophenyl Thiazole Isomers

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Regioisomers of Nitrophenyl Thiazoles Core Technical Briefing: The Physics of Separation Before attempting se...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Regioisomers of Nitrophenyl Thiazoles

Core Technical Briefing: The Physics of Separation

Before attempting separation, you must understand the molecular geometry driving the physical differences between these isomers. The separation of ortho- and para-nitrophenyl thiazoles is not merely a test of polarity; it is a test of planarity .

  • The Para-Isomer (Target A): The nitro group is distal to the thiazole ring. The molecule adopts a planar conformation, maximizing

    
    -conjugation. This leads to efficient crystal packing, high melting points, and strong interactions with polar stationary phases (silica).
    
  • The Ortho-Isomer (Target B): The nitro group is proximal to the thiazole nitrogen/sulfur. Steric repulsion forces the phenyl ring to twist out of plane relative to the thiazole. This "kinked" geometry disrupts crystal packing (low melting point/oiling out) and shields the polar centers, often reducing retention on silica.

Quick Reference Data Matrix
FeaturePara-Nitrophenyl ThiazoleOrtho-Nitrophenyl ThiazoleSeparation Lever
Geometry Planar (Linear)Twisted (Non-planar)Crystal Packing
Melting Point High (>200°C typical)Low (<100°C, often oils)Solubility Differential
Polarity (Silica) Higher (Elutes Later)Lower (Elutes Earlier)Adsorption Chromatography
1H NMR Pattern Symmetric AA'BB' (2 Doublets)Asymmetric ABCD (4 Signals)Structural Validation
Solubility (EtOH) Low (Requires reflux)High (Soluble at RT)Fractional Crystallization

Decision Logic & Workflow

Do not blindly choose a method. Use this logic flow to determine the optimal path based on your scale and mixture composition.

SeparationLogic Start START: Crude Mixture Analysis ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 500 mg (Analytical/Pilot) ScaleCheck->SmallScale LargeScale > 1 gram (Preparative) ScaleCheck->LargeScale TLC Run TLC (20% EtOAc/Hex) Check Delta Rf SmallScale->TLC Solubility Solubility Test (Hot Ethanol) LargeScale->Solubility Flash Method A: Flash Chromatography (Silica Gel) TLC->Flash Rf > 0.15 Recryst Method B: Fractional Recrystallization (Ethanol Reflux) Solubility->Recryst Para is insoluble cold ResultFlash Ortho elutes 1st Para elutes 2nd Flash->ResultFlash ResultCryst Para crystallizes Ortho stays in Mother Liquor Recryst->ResultCryst

Figure 1: Decision matrix for selecting the purification pathway. Graphviz generated for visual logic flow.

Troubleshooting Guides (Ticket-Based Support)

Ticket #001: "My crude product is oiling out during recrystallization."

Diagnosis: This is the classic signature of the ortho-isomer or a high impurity profile preventing the crystal lattice from forming. The ortho-isomer has a significantly lower melting point (often <100°C) compared to the para-isomer (>200°C).

Protocol: Fractional Crystallization (The "Ethanol Crash" Method) Objective: Isolate the high-melting Para isomer first.

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 10-15 mL per gram).

  • Reflux: Heat to reflux. The ortho-isomer will dissolve readily. The para-isomer may require more solvent or remain slightly suspended if highly pure.

  • Hot Filtration (Optional): If a significant amount of solid remains undissolved at reflux, it is likely the pure para-isomer. Filter while hot to harvest it.

  • Slow Cooling: If fully dissolved, remove from heat. Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

    • Critical Step: Do not use an ice bath immediately. Shock cooling traps the ortho-oil inside the para-crystals.

  • Harvest: Filtration will yield the Para isomer (precipitate).

  • Mother Liquor: The filtrate contains the Ortho isomer. Evaporate the solvent. If it remains an oil, switch to Method A (Chromatography) for the residue, or attempt recrystallization from Hexane/Ethyl Acetate (cold).

Ticket #002: "TLC spots are streaking or overlapping."

Diagnosis: Nitrophenyl thiazoles are weakly basic (thiazole nitrogen) and highly polar (nitro group). They interact strongly with silanol groups on silica, causing tailing.

Protocol: Optimized Flash Chromatography Objective: Maximize Delta Rf between planar (para) and twisted (ortho) isomers.

  • Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

  • Mobile Phase:

    • Base System: Hexane / Ethyl Acetate.

    • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic silanol sites, sharpening the bands.

  • Gradient:

    • Start: 100% Hexane (Equilibration).

    • Ramp: 0% to 30% EtOAc over 10 Column Volumes (CV).

    • Observation: The Ortho isomer (less polar/twisted) will elute first (higher

      
      ). The Para  isomer (more polar/planar) will elute second.
      
  • Loading: Use dry loading (adsorb crude onto silica) rather than liquid loading to prevent band broadening, as solubility in the mobile phase is likely poor.

Ticket #003: "How do I prove I separated them? The NMR looks messy."

Diagnosis: You are likely looking at the aromatic region without distinguishing the coupling patterns.

Validation System: 1H NMR Analysis

IsomerCoupling Pattern (Phenyl Ring)Description
Para AA'BB' System Two distinct doublets (each integrating to 2H). J-value

8.5–9.0 Hz. Look for symmetry.
Ortho ABCD System Four distinct signals (1H each). Typically: 1 Doublet, 2 Triplets, 1 Doublet. J-values vary (7-8 Hz for ortho, 1-2 Hz for meta).

Visual Check:

  • If you see a "clean" pair of doublets

    
    Pure Para .
    
  • If you see a complex "forest" of multiplets

    
    Ortho  (or mixture).
    

Advanced Mechanism: Why Silica Selectivity Works

Understanding the interaction at the molecular level allows you to predict behavior for derivatives.

Mechanism cluster_Para Para Isomer (Planar) cluster_Ortho Ortho Isomer (Twisted) Silica Silica Surface (Polar -OH groups) Para Nitro group distal High Surface Area Contact Strong Adsorption Silica->Para Strong H-bonding & Dipole Interaction Ortho Nitro group proximal Steric Twist = Low Contact Weak Adsorption Silica->Ortho Weak Interaction Result Elution Order: 1. Ortho (Fast) 2. Para (Slow) Para->Result Ortho->Result

Figure 2: Mechanistic basis for chromatographic separation. The planar Para isomer binds more tightly to the silica stationary phase.

References

  • Melting Point & Characterization of Para-Isomers

    • Sigma-Aldrich. 2-Amino-4-(4-nitrophenyl)thiazole Product Sheet. (Melting point data: 283-287°C). Link

  • Synthesis & Isomer Data

    • Asiri, A. M. (2001). Synthesis of 3-(2-Nitrophenyl)-2-(4-nitrophenyl)-4-thiazolidinone. Molecules, 6(6), M213. (Demonstrates lower MP of ortho-derivatives ~70°C). Link

  • Chromatographic Principles for Nitro-Isomers

    • BenchChem.[1][2][3] Recrystallization solvents for purifying 2-amino-thiazole derivatives. (General solvent guidelines for aminothiazoles). Link

  • NMR Distinction of Ortho/Para Isomers

    • National Institute of Standards and Technology (NIST).[4] 2-Amino-4-(4-nitrophenyl)thiazole IR/Mass Specs. Link

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 2-Methyl-4-(2-nitrophenyl)thiazole

Executive Summary This guide addresses the specific challenges in synthesizing and characterizing 2-Methyl-4-(2-nitrophenyl)thiazole . This compound is typically accessed via the Hantzsch Thiazole Synthesis , condensing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges in synthesizing and characterizing 2-Methyl-4-(2-nitrophenyl)thiazole . This compound is typically accessed via the Hantzsch Thiazole Synthesis , condensing 2-bromo-2'-nitroacetophenone with thioacetamide .

While the Hantzsch synthesis is robust, the electron-withdrawing nature of the ortho-nitro group and the lability of the


-bromoketone precursor introduce specific impurity profiles that can confuse standard analytical workflows. This guide provides self-validating protocols to distinguish the target heterocycle from critical by-products.
Module 1: Chromatographic Anomalies (HPLC & LC-MS)

Q1: I see a significant impurity eluting immediately before my product peak (RRT ~0.90-0.95). Its mass spectrum shows an [M+H]+ of 166. What is this?

Diagnosis: This is almost certainly 2'-nitroacetophenone (the de-brominated starting material). The Science: In the Hantzsch synthesis, the sulfur nucleophile (thioacetamide) attacks the


-carbon of the bromoketone. However, in the presence of trace metals or under prolonged heating, the thioamide can act as a reducing agent, facilitating reductive dehalogenation . The C-Br bond is cleaved and replaced by a C-H bond.
  • Why it elutes early: The loss of the heavy bromine atom and the lack of the thiazole ring make this molecule slightly less lipophilic and significantly smaller than the target, causing it to elute earlier on C18 columns.

  • Verification: Check the UV spectrum. The target thiazole has a distinct

    
     shift due to the conjugation of the thiazole ring with the nitrophenyl group. The impurity will lack this specific bathochromic shift.
    

Q2: My LC-MS spectrum for the starting material peak shows two peaks of equal height separated by 2 Da. My product peak does not. Is my mass spec calibrated?

Diagnosis: Your instrument is functioning correctly. You are observing Isotopic Abundance Patterns . The Science:

  • Starting Material (2-bromo-2'-nitroacetophenone): Bromine naturally exists as two isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a "doublet" in the mass spectrum (M and M+2) of equal intensity.
  • Target Product (Thiazole): The cyclization eliminates bromine. The resulting thiazole contains Sulfur (

    
    S). The major isotope of sulfur is 
    
    
    
    S, but
    
    
    S exists at roughly 4.2% abundance.
  • Self-Validation: If your product peak shows an M+2 signal that is roughly 4-5% the height of the parent peak, you have successfully incorporated sulfur and eliminated bromine. If the M+2 peak is ~100% (equal height), you still have the brominated precursor.

Visual Workflow: Analytical Decision Tree

AnalyticalWorkflow Start Crude Mixture Analysis HPLC HPLC/UPLC (C18) Start->HPLC PeakA Peak at RRT ~0.9 (Pre-eluting) HPLC->PeakA Low Polarity PeakB Main Peak HPLC->PeakB Target Retention PeakC Late Eluter (RRT > 1.2) HPLC->PeakC High Polarity ID_Impurity1 ID: 2'-Nitroacetophenone (Debrominated SM) PeakA->ID_Impurity1 Mass = 166 (M+H) MS_Check Check MS Isotopes PeakC->MS_Check Decision_Br M / M+2 Ratio ≈ 1:1 MS_Check->Decision_Br Decision_S M+2 is < 5% MS_Check->Decision_S ID_SM ID: Unreacted Bromoketone Decision_Br->ID_SM ID_Product ID: Target Thiazole Decision_S->ID_Product

Figure 1: Analytical triage workflow for separating the target thiazole from halogenated precursors and reduced by-products.

Module 2: Structural Elucidation (NMR)

Q3: The proton NMR is messy in the aromatic region (7.0 - 8.5 ppm). How do I definitively confirm the thiazole ring formed?

Diagnosis: Look for the C5-H Singlet . The Science: The thiazole ring formation creates a unique proton at the 5-position (C5-H).

  • Target Signal: In 2-Methyl-4-(2-nitrophenyl)thiazole, the C5 proton typically appears as a sharp singlet in the range of 7.2 – 7.6 ppm .

  • Differentiation: The aromatic protons of the 2-nitrophenyl group will appear as multiplets (doublets and triplets) due to coupling. The C5-H of the thiazole does not couple with the phenyl ring protons, so it remains a singlet.

  • Warning: If you see a singlet around 4.5 - 4.8 ppm , the ring did not close. That signal corresponds to the methylene (-CH2-) protons of the unreacted

    
    -bromoketone or the intermediate thioimidate.
    

Table 1: Key 1H NMR Diagnostic Signals (CDCl3)

MoietyChemical Shift (

)
MultiplicityDiagnostic Value
Thiazole C2-CH3 2.70 - 2.85 ppm Singlet (3H)Confirms incorporation of thioacetamide.
Thiazole C5-H 7.20 - 7.60 ppm Singlet (1H)Critical Proof of Cyclization.
Phenyl Ar-H 7.50 - 8.10 ppmMultiplets (4H)Ortho-nitro group causes downfield shift of adjacent protons.
Impurity: -CH2-Br 4.50 - 4.90 ppmSinglet (2H)Indicates unreacted Starting Material.
Impurity: -CH3 (Ketone) 2.50 - 2.60 ppmSinglet (3H)Indicates de-brominated by-product.
Module 3: Process & Purification Troubleshooting

Q4: My crude product is a dark orange/red oil, but the literature says it should be a pale yellow solid. What happened?

Diagnosis: You likely have Azo-coupling impurities or Thioacetamide decomposition . The Science:

  • Nitro-Group Sensitivity: Under harsh basic conditions or high heat, the ortho-nitro group can undergo partial reduction or coupling reactions, leading to highly colored azo/azoxy species.

  • Thioacetamide Hydrolysis: Thioacetamide is a source of H2S. If the reaction is too acidic or heated too long, H2S can cause side reactions with the nitro group.

  • Remediation:

    • Do not distill. These compounds have high boiling points and may decompose explosively due to the nitro group.

    • Recrystallization: The standard purification for Hantzsch thiazoles is recrystallization from Ethanol/Water or Methanol . Dissolve the crude oil in warm ethanol, treat with activated charcoal to remove the colored impurities, filter, and add water dropwise until turbid. Cool to 4°C.

Visual Workflow: Reaction & Impurity Pathways

ReactionPath SM1 2-Bromo-2'-nitroacetophenone Reaction Hantzsch Condensation (EtOH, Reflux) SM1->Reaction SM2 Thioacetamide SM2->Reaction Target 2-Methyl-4-(2-nitrophenyl)thiazole (Target) Reaction->Target Major Pathway (- HBr, - H2O) Impurity_Red 2'-Nitroacetophenone (Reductive Dehalogenation) Reaction->Impurity_Red Side Rxn: Reduction Impurity_Hyd 2-Hydroxy-2'-nitroacetophenone (Hydrolysis) Reaction->Impurity_Hyd Side Rxn: Moisture

Figure 2: Mechanistic origin of common impurities during the Hantzsch synthesis.

References
  • Hantzsch, A. (1887).[1][2] "Ueber die Synthese von Thiazolverbindungen (Thiazol und Thiazolin)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Chemistry).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Potts, K. T. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 6.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship ortho vs para nitrophenyl thiazoles

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structure-Activity Relationship (SAR), Electronic/Steric Effects, and Experimental Protocols Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structure-Activity Relationship (SAR), Electronic/Steric Effects, and Experimental Protocols

Executive Summary: The Regioisomer Effect

In the optimization of thiazole-based pharmacophores, the positioning of the nitro group on the phenyl ring—specifically ortho (2-position) versus para (4-position)—acts as a critical molecular switch. While both isomers utilize the electron-withdrawing nature of the nitro group, they diverge significantly in bioavailability , target binding affinity , and electronic conjugation .

This guide objectively compares these two regioisomers, providing experimental evidence that generally favors the para-nitro substitution for antimicrobial and enzyme inhibition efficacy, while highlighting specific niche applications for the ortho-nitro isomer in modifying solubility and molecular planarity.

Quick Comparison Matrix
FeaturePara-Nitrophenyl ThiazoleOrtho-Nitrophenyl Thiazole
Electronic Effect Strong Mesomeric (-M) & Inductive (-I)Predominantly Inductive (-I); Resonance often decoupled
Steric Conformation Planar / Co-planar (high conjugation)Non-planar / Twisted (Dihedral angle > 30°)
Solubility Lower (High lattice energy/Intermolecular H-bonds)Higher (Lower lattice energy/Intramolecular interactions)
Antimicrobial Potency High (Deep pocket penetration)Moderate/Low (Steric clash in active site)
Primary Utility Potent antimicrobial/anticancer leadsSolubility modulation; disrupting planarity

Chemical & Physical Properties[1][2][3][4][5][6][7][8][9][10]

Electronic Conjugation and The "Push-Pull" System

The 2-amino-4-nitrophenylthiazole scaffold is a classic "push-pull" chromophore. The amino group at C2 acts as the donor, and the nitro group on the phenyl ring acts as the acceptor.

  • Para-Isomer: The nitro group is linearly aligned with the thiazole core. This allows for maximal orbital overlap, facilitating a strong intramolecular charge transfer (ICT). This isomer typically exhibits a bathochromic shift (red shift) in UV-Vis spectra compared to the ortho isomer.

  • Ortho-Isomer: The "Ortho Effect" (steric hindrance between the nitro oxygens and the thiazole sulfur or nitrogen) forces the phenyl ring to twist out of the plane of the thiazole. This decouples the resonance , reducing the electron-withdrawing power to mostly inductive effects.

Structural Conformation (Crystallography Insights)

X-ray crystallographic data consistently shows:

  • Para: Dihedral angles between phenyl and thiazole rings are typically < 10°, allowing for tight

    
    -
    
    
    
    stacking in the crystal lattice. This results in higher melting points and lower solubility in organic solvents.
  • Ortho: Dihedral angles often exceed 40-60°. This twist disrupts packing efficiency, lowering the melting point and often enhancing solubility in polar aprotic solvents (DMSO, DMF), which can be advantageous for formulation but detrimental for binding into flat hydrophobic pockets.

Biological Activity: Case Studies

Antimicrobial Activity (Target: DNA Gyrase / MurB)

In extensive screening against S. aureus (Gram-positive) and E. coli (Gram-negative), the para-isomer consistently outperforms the ortho-isomer.

  • Mechanism: Bacterial DNA gyrase B (GyrB) has a hydrophobic binding pocket that accommodates planar aromatic systems. The para-nitrophenyl moiety inserts deeply into this pocket, stabilizing the complex via

    
    -stacking interactions.
    
  • Data Insight: In a comparative study of 2-hydrazinyl-thiazole derivatives, p-NO₂ analogues showed MIC values of 3.12–6.25 µg/mL against S. aureus, whereas o-NO₂ analogues showed MICs > 25 µg/mL .

  • The Steric Penalty: The ortho-nitro group creates a "steric bump" that prevents the phenyl ring from sliding into the narrow active site cleft of enzymes like MurB (UDP-N-acetylenolpyruvylglucosamine reductase).

Antioxidant & Cytotoxicity

While para is superior for binding, ortho substitution can sometimes reduce cytotoxicity against healthy mammalian cells. The twisted conformation prevents intercalation into mammalian DNA, a common mechanism of toxicity for planar aromatic systems.

Visualizing the SAR Logic

The following diagram illustrates the decision pathway for selecting between ortho and para substitutions based on the desired pharmacological outcome.

SAR_Logic Start Thiazole Lead Optimization Choice Nitro Position Selection Start->Choice Para Para-Nitro (4-Position) Choice->Para Maximize Activity Ortho Ortho-Nitro (2-Position) Choice->Ortho Modulate Physicochem Para_Effect Planar Conformation Maximized Resonance (-M) High Lattice Energy Para->Para_Effect Ortho_Effect Twisted Conformation Steric Hindrance Disrupted Resonance Ortho->Ortho_Effect Para_Result High Potency (Enzyme Inhibition) DNA Intercalation Potential Lower Solubility Para_Effect->Para_Result Ortho_Result Lower Potency (Steric Clash) Higher Solubility Reduced Toxicity Ortho_Effect->Ortho_Result

Figure 1: SAR Decision Tree illustrating the downstream effects of regioisomer selection on thiazole pharmacodynamics.

Experimental Protocols

To validate these differences in your own lab, use the following standardized Hantzsch synthesis and MIC assay protocols.

Synthesis: Hantzsch Condensation (General Protocol)

This reaction is robust for both isomers, though the ortho-substituted phenacyl bromide may require longer reaction times due to steric hindrance at the electrophilic carbonyl carbon.

Reagents:

  • Thiourea (or substituted thioamide)[1]

  • 
    -Bromoacetophenone derivative (2-nitro or 4-nitro)
    
  • Ethanol (Absolute)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the appropriate 2-bromo-X-nitroacetophenone in 10 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of thiourea.

  • Reflux:

    • Para-isomer: Reflux for 1–2 hours . (Monitor via TLC: 30% EtOAc/Hexane).

    • Ortho-isomer: Reflux for 3–4 hours . (Steric hindrance slows nucleophilic attack).

  • Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.[2]

  • Neutralization: Pour into 20 mL of ice water and neutralize with 10% NaHCO₃ or NH₄OH solution to precipitate the free base.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF.

Synthesis Pathway Visualization:

Hantzsch_Synthesis R1 α-Halo Ketone (o- or p-Nitrophenyl) Step1 Reflux (EtOH) 1-4 Hours R1->Step1 R2 Thiourea R2->Step1 Step2 Cyclization (- H₂O, - HBr) Step1->Step2 Inter Thiazole HBr Salt Step2->Inter Final 2-Amino-4-(nitrophenyl)thiazole Inter->Final Neutralize (NaHCO₃)

Figure 2: Hantzsch Thiazole Synthesis Pathway.

Antimicrobial Assay (MIC Determination)

Objective: Compare the Minimum Inhibitory Concentration (MIC) of o- vs p-isomers.

  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

    • Expected Result:Para-isomer MIC ~3-12 µg/mL; Ortho-isomer MIC >50 µg/mL.

References

  • Desai, N. C., et al. (2013). Synthesis and antimicrobial activity of novel quinoline based thiazole derivatives. Journal of Saudi Chemical Society. Link

  • Bondock, S., & Fouda, A. M. (2018). Synthesis and antimicrobial evaluation of some new thiazole, thiazolidinone and thiazoline derivatives starting from 1-chloro-3,4-dihydronaphthalen-2-carboxaldehyde. European Journal of Medicinal Chemistry. Link

  • Liaras, K., et al. (2011). Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Yennawar, H. P., et al. (2014). Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and its ortho-isomer. Acta Crystallographica Section E. Link

  • Facchinetti, V., et al. (2016).[3] Hantzsch condensation of 2-bromoacetophenones with thiourea: A simple and eco-friendly synthesis.[3] Synthesis. Link

Sources

Comparative

A Comparative Analysis of the Antimicrobial Activity of 2-Methyl-4-(2-Nitrophenyl)thiazole and Its Analogs

A Technical Guide for Researchers in Drug Discovery and Development In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for diverse substitutions, leading to a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of 2-methyl-4-(2-nitrophenyl)thiazole and its structural analogs, with a focus on their performance against clinically relevant microorganisms and their potential mechanisms of action. This analysis is supported by experimental data from published literature and detailed protocols for in vitro evaluation.

The Antimicrobial Profile of Nitrophenyl-Substituted Thiazoles

The introduction of a nitrophenyl group to the thiazole core is a key structural feature influencing antimicrobial efficacy. While specific data for the 2-nitro isomer is not extensively available in the public domain, studies on the closely related analog, 2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazole, provide valuable insights into the potential of this chemical class.

The antimicrobial activity of this 4-nitrophenyl analog was evaluated against Gram-positive and Gram-negative bacteria, with the Minimum Inhibitory Concentration (MIC) values summarized in the table below. For comparative purposes, the typical MIC ranges for the broad-spectrum antibacterial agent Ciprofloxacin are also presented.

Compound/DrugMicroorganismMIC (µg/mL)Reference
(E)-2,4-dimethyl-5-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)thiazoleEscherichia coli125[1]
Bacillus subtilis125[1]
CiprofloxacinEscherichia coli0.013 - 0.08[2]
Staphylococcus aureus0.25 - 0.6[2][3]
FluconazoleCandida albicans≤2[4]
Aspergillus niger>256[5]

Note: The data for the thiazole derivative is for a structural analog. Direct comparison should be made with caution due to variations in the specific compound and experimental conditions.

The available data suggests that while the 4-nitrophenylthiazole analog possesses antibacterial activity, its potency is significantly lower than that of the established antibiotic, Ciprofloxacin. The position of the nitro group on the phenyl ring (ortho, meta, or para) is known to influence the electronic properties and steric hindrance of the molecule, which can, in turn, affect its interaction with biological targets. Further studies on the 2-nitro isomer are warranted to fully elucidate its antimicrobial potential.

Unraveling the Mechanism of Action

The antimicrobial activity of nitrophenyl-thiazole derivatives is likely multifactorial, stemming from the combined properties of the thiazole ring and the nitroaromatic moiety.

The Role of the Nitro Group: A Prodrug Activation Strategy

Nitroaromatic compounds often exert their antimicrobial effects through a process of reductive bioactivation.[6] Within the microbial cell, host nitroreductases can reduce the nitro group to highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species. These reactive molecules can then indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. This mechanism is a well-established mode of action for several nitro-containing drugs.

Caption: Proposed bioactivation pathway for nitroaromatic thiazoles.

Thiazole Core: Targeting Essential Bacterial Processes

The thiazole ring itself is a key pharmacophore in many antimicrobial agents. Thiazole derivatives have been reported to inhibit a range of essential bacterial enzymes. One of the prominent targets is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[7] Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately, cell death.

Another potential mechanism involves the disruption of the bacterial cell membrane. The lipophilic nature of the thiazole ring can facilitate its insertion into the lipid bilayer, altering membrane fluidity and permeability. This can lead to the leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, cell lysis.

Experimental Methodologies for Antimicrobial Evaluation

To ensure scientific rigor and reproducibility, standardized protocols must be employed when assessing the antimicrobial activity of novel compounds. Below are detailed methodologies for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The thiazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_dilutions Perform Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Sources

Validation

The Binding Affinity of 2-Methyl-4-(2-nitrophenyl)thiazole: A Comparative Docking Study Against Human Tubulin

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of modern drug discovery, the thiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the thiazole scaffold stands out as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5][6] This guide delves into a comparative molecular docking study of a specific derivative, 2-Methyl-4-(2-nitrophenyl)thiazole, against a critical anticancer target: human tubulin.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step workflow for such a study but also a comparative assessment against a known inhibitor and a structural analog. The objective is to elucidate the potential binding interactions and affinity of 2-Methyl-4-(2-nitrophenyl)thiazole, thereby contextualizing its therapeutic potential.

Introduction: The Significance of Thiazoles and Tubulin Inhibition

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs.[2] Its unique electronic properties and ability to form diverse non-covalent interactions make it an attractive starting point for medicinal chemists.[7] The introduction of a nitrophenyl group, as in 2-Methyl-4-(2-nitrophenyl)thiazole, can further modulate its biological activity, a strategy often employed in the design of novel therapeutics.[8][9]

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton. These dynamic structures play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, agents that disrupt microtubule dynamics are potent anticancer drugs.[10] The colchicine binding site on β-tubulin is a well-established target for small molecule inhibitors that prevent polymerization.[10]

This guide will explore the binding of 2-Methyl-4-(2-nitrophenyl)thiazole to the colchicine binding site of tubulin and compare its performance against:

  • Combretastatin A-4 (CA-4): A potent, well-characterized tubulin polymerization inhibitor that binds to the colchicine site.[10]

  • A Phenyl-substituted Thiazole Analog: To understand the influence of the nitro group's position on binding affinity.

Experimental Design: A Virtual Screening Workflow

The following section outlines the computational methodology for a robust molecular docking study. This workflow is designed to be self-validating by including a known active compound (positive control) and a structurally related molecule for comparative analysis.

G cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation PDB Protein Preparation (PDB: 1SA0) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand_Target Ligand Preparation (2-Methyl-4-(2-nitrophenyl)thiazole) Ligand_Target->Docking Ligand_CA4 Ligand Preparation (Combretastatin A-4) Ligand_CA4->Docking Ligand_Analog Ligand Preparation (Phenyl-thiazole Analog) Ligand_Analog->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction Comparison Comparative Analysis Interaction->Comparison MD_Sim Molecular Dynamics Simulation (Optional Validation) Comparison->MD_Sim

Figure 1: A generalized workflow for a comparative molecular docking study.

Protein and Ligand Preparation

Protein Structure: The crystal structure of human tubulin in complex with a colchicine-site ligand (PDB ID: 1SA0) can be obtained from the Protein Data Bank. Prior to docking, the protein structure must be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Structures: The 3D structures of 2-Methyl-4-(2-nitrophenyl)thiazole, Combretastatin A-4, and the phenyl-thiazole analog need to be generated and optimized for their lowest energy conformation. This can be achieved using molecular modeling software such as ChemDraw or Avogadro.

Molecular Docking Protocol

Molecular docking simulations can be performed using software like AutoDock Vina.[11] The docking process involves defining a grid box that encompasses the colchicine binding site on β-tubulin. The ligands are then allowed to flexibly dock within this defined space, and the software calculates the binding affinity (in kcal/mol) for various poses.

Results and Comparative Analysis

The primary output of a docking study is the binding energy, which provides a quantitative estimate of the ligand's affinity for the protein. The results for our hypothetical study are summarized in the table below.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
2-Methyl-4-(2-nitrophenyl)thiazole -8.2Cys241, Leu248, Ala316, Val318
Combretastatin A-4 (Reference) -9.5Cys241, Leu255, Ala316, Val318, Asn349
2-Methyl-4-phenylthiazole (Analog) -7.1Leu248, Ala316, Val318

Interpretation of Results:

  • Combretastatin A-4 exhibits the strongest binding affinity, which is consistent with its known potent inhibitory activity.[10]

  • 2-Methyl-4-(2-nitrophenyl)thiazole shows a strong predicted binding affinity, suggesting it could be a viable inhibitor of tubulin polymerization. The nitro group appears to contribute to a more favorable binding energy compared to the unsubstituted phenyl analog.

  • The Phenyl-thiazole Analog displays the weakest binding affinity, highlighting the potential role of the nitro group in forming additional interactions within the binding pocket.

Visualization of Binding Modes

A crucial step in docking analysis is the visual inspection of the ligand's binding pose within the protein's active site. This allows for the identification of key molecular interactions that contribute to the binding affinity.

G cluster_protein Tubulin Colchicine Binding Site Cys241 Cys241 Leu248 Leu248 Ala316 Ala316 Val318 Val318 Ligand 2-Methyl-4-(2-nitrophenyl)thiazole Ligand->Cys241 Hydrogen Bond (Nitro Group) Ligand->Leu248 Hydrophobic Interaction (Thiazole Ring) Ligand->Ala316 Hydrophobic Interaction (Phenyl Ring) Ligand->Val318 Hydrophobic Interaction (Methyl Group)

Figure 2: A conceptual diagram of the predicted interactions between 2-Methyl-4-(2-nitrophenyl)thiazole and key residues in the tubulin binding site.

The docking pose would likely reveal that the nitro group of 2-Methyl-4-(2-nitrophenyl)thiazole forms a hydrogen bond with the sulfhydryl group of Cys241, an interaction known to be important for binding at the colchicine site. The thiazole and phenyl rings would be positioned within a hydrophobic pocket formed by residues such as Leu248, Ala316, and Val318.

Discussion and Future Directions

This in-silico study provides compelling evidence that 2-Methyl-4-(2-nitrophenyl)thiazole has the potential to act as a tubulin polymerization inhibitor. Its predicted binding affinity, while lower than the highly potent Combretastatin A-4, is significant and warrants further investigation. The comparative analysis suggests that the 2-nitro substitution on the phenyl ring plays a crucial role in enhancing the binding affinity, likely through the formation of a key hydrogen bond.

The next logical steps in the evaluation of this compound would be:

  • In Vitro Validation: Performing tubulin polymerization assays to experimentally confirm the inhibitory activity of 2-Methyl-4-(2-nitrophenyl)thiazole.

  • Cell-Based Assays: Evaluating the cytotoxic effects of the compound on various cancer cell lines, particularly those known to be sensitive to microtubule-targeting agents.[12]

  • Lead Optimization: Synthesizing and testing analogs of 2-Methyl-4-(2-nitrophenyl)thiazole to further improve its binding affinity and pharmacological properties. This could involve exploring different substitution patterns on the phenyl ring.

Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries. This guide has demonstrated a comprehensive workflow for conducting a comparative docking study, using 2-Methyl-4-(2-nitrophenyl)thiazole as a case study. The findings from this virtual experiment suggest that this compound is a promising candidate for development as an anticancer agent targeting tubulin. The presented methodology provides a robust framework for researchers to conduct similar in-silico investigations, accelerating the identification and optimization of novel therapeutic agents.

References

  • Vertex AI Search. (n.d.). Further, the presence of amino group (-NH) in the thiazole moiety forms hydrogen bond interaction with amino acid residues in bacterial protein targets.
  • ResearchGate. (2020). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • National Center for Biotechnology Information. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Semantic Scholar. (2025). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities.
  • Royal Society of Chemistry. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • PharmaTutor. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • ResearchGate. (2025). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities.
  • World Journal of Pharmaceutical Research. (2025). Synthesis of pyrazole, thiazole and pyrimidine derivatives and their molecular docking and ADME studies.
  • MDPI. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Unbound. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.
  • Monash University. (2020). 2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement.
  • National Center for Biotechnology Information. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor.

Sources

Comparative

Cytotoxicity Profiling of 2-Methyl-4-(2-nitrophenyl)thiazole vs. Standard Chemotherapeutics

The following guide provides an in-depth technical analysis of the cytotoxicity profile of 2-Methyl-4-(2-nitrophenyl)thiazole , positioning it within the broader landscape of thiazole-based pharmacophores. This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cytotoxicity profile of 2-Methyl-4-(2-nitrophenyl)thiazole , positioning it within the broader landscape of thiazole-based pharmacophores.

This analysis synthesizes available experimental data for the specific ortho-nitro isomer and its close structural analogs (specifically the para-nitro isomer and the unsubstituted parent scaffold) to provide a predictive performance model against standard chemotherapeutic agents.

Executive Summary & Compound Identity

2-Methyl-4-(2-nitrophenyl)thiazole (CAS: 305811-37-4) represents a specific structural class of 2,4-disubstituted thiazoles.[1] In drug discovery, this scaffold is frequently evaluated as a "fragment-based" lead. Unlike fully optimized clinical drugs (e.g., Doxorubicin), this compound typically exhibits moderate cytotoxicity (IC50: 30–80 µM range), serving primarily as a building block for more complex microtubule destabilizers or DNA-intercalating agents.

Chemical Profile
FeatureSpecification
Compound Name 2-Methyl-4-(2-nitrophenyl)thiazole
CAS Number 305811-37-4
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Key Pharmacophore Thiazole ring (H-bond acceptor/donor mimic) + Nitroaryl group (Reductive activation potential)
Solubility Low in water; Soluble in DMSO, Ethanol

Comparative Cytotoxicity Analysis

The following data compares the cytotoxic efficacy of the 2-Methyl-4-arylthiazole scaffold against industry-standard antineoplastic agents.

Note on Data Source: Direct IC50 values for the ortho-nitro isomer (2-nitrophenyl) are rare in public high-impact datasets. The values below are derived from the parent scaffold (2-Methyl-4-phenylthiazole ) and the para-nitro analog, which serve as the closest functional proxies for establishing baseline toxicity.

Table 1: IC50 Performance Benchmark (µM)

Lower values indicate higher potency.[2]

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Carcinoma)AGS (Gastric Cancer)Toxicity Class
2-Methyl-4-(2-nitrophenyl)thiazole *> 50 µM (Est.)~45 - 60 µM (Est.)~30 µM (72h)Weak/Moderate
Doxorubicin (Standard)0.1 - 0.5 µM0.5 - 1.2 µM0.2 - 0.8 µMHighly Potent
Cisplatin (Standard)5 - 10 µM2 - 8 µM3 - 10 µMPotent
5-Fluorouracil (Standard)2 - 10 µM5 - 15 µM1 - 5 µMPotent

*Estimated based on SAR data for the 2-methyl-4-phenylthiazole scaffold [1][2]. The parent scaffold exhibits ~59% cell viability at 72h in MCF-7 cells at screening concentrations, indicating an IC50 significantly higher than standard drugs.

Performance Verdict
  • Potency Gap: The product is approximately 100x less potent than Doxorubicin and 5-10x less potent than Cisplatin.

  • Selectivity: The ortho-nitro substituent often introduces steric hindrance that may reduce planarity compared to the para-isomer, potentially lowering intercalation affinity but increasing specificity for certain hydrophobic pockets in enzymes like Topoisomerase II or Tubulin .

  • Application: Not suitable as a standalone monotherapy. Best utilized as a ligand linker or pro-drug scaffold (where the nitro group is reduced to an amine in hypoxic tumor environments).

Mechanistic Insights: How It Works

The cytotoxicity of 2-Methyl-4-(2-nitrophenyl)thiazole is hypothesized to follow a dual mechanism common to nitro-aryl thiazoles.

  • Microtubule Destabilization: The thiazole ring mimics the side chain of Epothilones (microtubule stabilizers) or Dolastatin, interfering with tubulin polymerization.

  • Nitro-Reductive Stress: The 2-nitro group can undergo enzymatic reduction (by nitroreductases), generating reactive nitro-anion radicals that cause DNA damage (oxidative stress).

Pathway Visualization (Graphviz)

ThiazoleMechanism cluster_Path1 Pathway A: Microtubule Targeting cluster_Path2 Pathway B: Nitro-Activation Compound 2-Methyl-4-(2-nitrophenyl)thiazole CellEntry Passive Diffusion / Uptake Compound->CellEntry Tubulin Tubulin Binding (Vinca Domain Mimic) CellEntry->Tubulin Steric Fit Reductase Nitroreductase (Hypoxic Activation) CellEntry->Reductase Metabolic Activation Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis ROS ROS Generation & DNA Damage Reductase->ROS ROS->Apoptosis

Figure 1: Dual mechanistic pathway showing microtubule interference and nitro-reductive oxidative stress leading to apoptosis.

Experimental Protocols

To validate the cytotoxicity of this compound in your own lab, follow these standardized protocols. These workflows are designed to minimize false positives caused by solubility issues common with thiazoles.

A. Synthesis (Hantzsch Thiazole Synthesis)

For generating fresh compound if commercial purity is low.

  • Reactants: Combine Thioacetamide (1.0 equiv) and 2-Bromo-2'-nitroacetophenone (1.0 equiv).

  • Solvent: Absolute Ethanol (5 mL per mmol).

  • Procedure: Reflux at 78°C for 2–3 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. If precipitate forms, filter and recrystallize from ethanol. If not, evaporate solvent and wash with NaHCO₃.

  • Validation: Confirm structure via ¹H-NMR (Look for thiazole proton singlet at ~δ 7.0–8.0 ppm).

B. MTT Cytotoxicity Assay (Standardized)

Self-Validating Step: Use DMSO vehicle control < 0.1% to prevent solvent toxicity.

  • Seeding: Plate cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Dissolve 2-Methyl-4-(2-nitrophenyl)thiazole in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100 µM) in culture medium.

    • Controls: Positive (Doxorubicin 1 µM), Negative (0.1% DMSO).

  • Incubation: Treat cells for 48h and 72h . (Thiazoles often show time-dependent efficacy).

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Insights

Why choose the 2-nitrophenyl (ortho) over the 4-nitrophenyl (para)?

  • Ortho-Effect: The nitro group at the 2-position creates steric clash with the thiazole ring, forcing the phenyl ring to twist out of coplanarity. This reduces general DNA intercalation (lowering non-specific toxicity) but may enhance fit into globular protein pockets (like Tubulin).

  • Electronic Effects: The nitro group is a strong electron withdrawer. This decreases the electron density of the thiazole ring, potentially making it less susceptible to metabolic oxidation, thus improving half-life compared to electron-rich analogs.

References

  • BenchChem. (n.d.). N,N-Dimethylbenzenecarbothioamide & Thiazole Synthesis Protocols. Retrieved from

  • Ambeed. (n.d.). 2-Methyl-4-Phenylthiazole Cytotoxicity Data. Retrieved from

  • GuideChem. (n.d.). 2-Methyl-4-(2-nitrophenyl)thiazole Product Page. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Methyl-4-(4-nitrophenyl)thiazole.[1] Retrieved from

Sources

Validation

Technical Guide: IR Spectroscopy Characteristic Bands for Nitro Group in Thiazoles

Executive Summary This guide provides a technical analysis of the infrared (IR) vibrational signatures of nitro groups attached to thiazole rings, specifically focusing on 2-amino-5-nitrothiazole and its derivatives. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) vibrational signatures of nitro groups attached to thiazole rings, specifically focusing on 2-amino-5-nitrothiazole and its derivatives. These compounds represent a classic "push-pull" electronic system where the electron-donating amino group and the electron-withdrawing nitro group communicate through the heterocyclic


-system.

Key Takeaway: The nitro group in 5-nitrothiazoles exhibits characteristic asymmetric (


) and symmetric (

) stretching vibrations that are distinct from nitrobenzenes and nitroalkanes due to the specific electronic deficiency of the thiazole ring and strong conjugation effects.

Comparative Analysis: Thiazoles vs. Alternatives

To accurately identify a nitrothiazole, one must distinguish its spectral fingerprint from other common nitro compounds. The following table synthesizes experimental data to highlight these differences.

Table 1: Comparative IR Frequencies of Nitro Groups ( )
Compound ClassElectronic Environment

(cm⁻¹)

(cm⁻¹)
Shift Mechanism
Nitroalkanes Inductive effect only (Electron withdrawing)1550 – 15601370 – 1390High bond order (double bond character retained).
Nitrobenzene Conjugation with aromatic ring1523 ± 101344 ± 10Resonance reduces N-O bond order, lowering frequency.
2-Amino-5-nitrothiazole Push-Pull Heterocycle 1532 – 1550 1360 – 1365 Strong resonance from

to

across the thiazole ring.
5-Nitrothiazole (unsubstituted) Electron-deficient aromatic ring~1540~1360Thiazole ring is

-deficient, increasing effective electronegativity compared to benzene.

Analysis:

  • The "Push-Pull" Effect: In 2-amino-5-nitrothiazole, the lone pair on the exocyclic amine (C2 position) donates density into the ring, which is accepted by the nitro group at C5. This resonance creates a significant contribution of the quinoid form, altering the N-O bond length and force constant.

  • Frequency Shift: Despite the strong conjugation which typically lowers frequencies (as seen in nitrobenzene), the inherent electron deficiency of the thiazole ring (due to electronegative N and S atoms) exerts an inductive pull that keeps the frequencies slightly higher than those of nitrobenzene, often closer to 1532 cm⁻¹ and 1362 cm⁻¹.

Detailed Spectral Assignments

For researchers characterizing 2-amino-5-nitrothiazole derivatives, the following band assignments are critical.

Primary Nitro Bands
  • Asymmetric Stretch (

    
    ):  Appears as a strong, broad band  between 1530–1550 cm⁻¹ .
    
    • Interference Warning: This region often overlaps with the C=N stretching of the thiazole ring (typically ~1550-1560 cm⁻¹) and C=C aromatic stretches. In push-pull systems, these bands may merge into a complex envelope.

  • Symmetric Stretch (

    
    ):  Appears as a strong, sharp band  between 1360–1365 cm⁻¹ .
    
    • Diagnostic Value: This band is often cleaner and easier to identify than the asymmetric stretch because it lies in a region with fewer interfering skeletal vibrations.

Secondary Diagnostic Bands
  • C-N Stretch (

    
    ):  A medium intensity band around 968 cm⁻¹  corresponds to the stretching of the bond between the thiazole carbon and the nitro nitrogen.
    
  • Thiazole Skeletal Modes:

    • C=N / C=C Stretch: ~1559 cm⁻¹ (often overlaps with

      
      ).
      
    • Ring Breathing: ~1099–705 cm⁻¹ (series of bands).

    • C-S Stretch: ~881 cm⁻¹.[1]

  • Amine Vibrations (if 2-amino substituted):

    • 
      : Distinct bands at 3388 cm⁻¹  (asymmetric) and 3100-3200 cm⁻¹  (symmetric/broad).
      

Mechanistic Visualization

The following diagram illustrates the electronic causality behind the observed spectral shifts.

G Substituent 2-Amino Group (Electron Donor) Ring Thiazole Ring (Electron Deficient but Conjugating) Substituent->Ring Lone Pair Donation (+M) Resonance Push-Pull Resonance (Quinoid Character) Substituent->Resonance Nitro 5-Nitro Group (Electron Acceptor) Ring->Nitro Conjugation Nitro->Resonance BondOrder Reduced N-O Bond Order Resonance->BondOrder Weakens N-O Bond Frequency Frequency Shift (vs Nitroalkane) BondOrder->Frequency Lowers wavenumber (1550 -> 1532 cm⁻¹)

Figure 1: Electronic "Push-Pull" mechanism in 2-amino-5-nitrothiazole affecting IR vibrational frequencies.

Experimental Protocol: Solid-State IR Analysis

To ensure reproducibility and minimize artifacts (such as water absorption masking the nitro bands), the KBr Pellet Method is the gold standard for solid nitrothiazoles.

Reagents & Equipment[2][3]
  • Sample: ~1-2 mg of dry nitrothiazole derivative.

  • Matrix: ~100-200 mg of spectroscopic grade Potassium Bromide (KBr).

  • Equipment: Agate mortar and pestle, Hydraulic press (10-15 tons), FTIR Spectrometer.

Step-by-Step Workflow
  • Desiccation: Dry the KBr powder at 110°C overnight to remove hygroscopic water. Water bands (3400 cm⁻¹ and 1640 cm⁻¹) can obscure amine and nitro stretches.

  • Grinding: Place 1 mg of sample and 100 mg of KBr in the agate mortar. Grind vigorously for 2-3 minutes until a fine, uniform powder is achieved.

    • Why? Particle size must be smaller than the IR wavelength (~2-5 µm) to prevent scattering (Christiansen effect), which distorts peak shapes.

  • Pellet Formation: Transfer the powder to the die set. Apply vacuum for 1-2 minutes to remove trapped air, then apply 10 tons of pressure for 1-2 minutes.

    • Check: The resulting pellet should be transparent/translucent. If it is opaque/white, regrind and repress.

  • Acquisition:

    • Background: Collect a background spectrum using an empty sample holder or pure KBr pellet.

    • Scan: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply baseline correction if necessary. Identify the "Eye Teeth" – the two strong nitro bands at ~1532 and ~1362 cm⁻¹.

Workflow Step1 1. Sample Prep (1 mg Sample : 100 mg Dry KBr) Step2 2. Grinding (Agate Mortar, <2 mins) Step1->Step2 Step3 3. Pellet Pressing (10 Tons, Vacuum) Step2->Step3 Step4 4. Visual Check (Must be Translucent) Step3->Step4 Step4->Step2 Fail (Opaque) Step5 5. FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) Step4->Step5 Pass

Figure 2: Operational workflow for KBr pellet preparation and analysis.

References

  • Samadhiya, P., Sharma, R., & Srivastava, S. K. (2012). Synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole and their medicinal importance. European Journal of Chemistry. (See experimental section for spectral data: 1532/1362 cm⁻¹).

  • University of Colorado Boulder . (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. (General nitro group frequencies and shifts).

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10–15. (Detailed discussion on symmetric/asymmetric stretches and aromatic conjugation).

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 8486, 2-Amino-5-nitrothiazole. (Chemical structure and basic properties).

  • Specac . (n.d.). Interpreting Infrared Spectra. (General guide for IR interpretation).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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